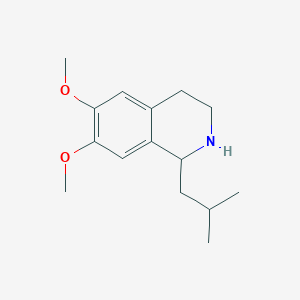
1-(3-Chloro-4-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug development. The compound is also known as Chlorambucil, and it belongs to the class of nitrogen mustard alkylating agents. Chlorambucil has been used as an anticancer drug, and it has shown promising results in the treatment of leukemia, lymphoma, and other types of cancer.
作用機序
Chlorambucil is an alkylating agent that works by binding to DNA and inhibiting its replication. The compound forms covalent bonds with the DNA molecule, which leads to the formation of cross-links between DNA strands. This cross-linking prevents DNA replication and causes DNA damage, which leads to the death of cancer cells. Chlorambucil has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Chlorambucil has been shown to have both biochemical and physiological effects. The compound has been shown to induce DNA damage, which leads to the death of cancer cells. Chlorambucil has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. The compound has been shown to have immunosuppressive effects, which may limit its use in cancer treatment. Chlorambucil has also been shown to cause bone marrow suppression, which can lead to anemia, thrombocytopenia, and leukopenia.
実験室実験の利点と制限
Chlorambucil has several advantages for lab experiments. The compound is readily available and relatively inexpensive. Chlorambucil has also been extensively studied, and its mechanism of action is well understood. However, Chlorambucil has some limitations for lab experiments. The compound has immunosuppressive effects, which may limit its use in some experiments. Chlorambucil also has a short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several future directions for research on Chlorambucil. One direction is to investigate the potential use of Chlorambucil in combination with other drugs to improve the efficacy of cancer treatment. Another direction is to investigate the immunosuppressive effects of Chlorambucil and its potential use in autoimmune diseases. Further research is also needed to investigate the potential side effects of Chlorambucil and to develop new formulations that can improve its bioavailability and reduce its toxicity.
Conclusion:
Chlorambucil is a chemical compound that has shown promising results in the treatment of leukemia, lymphoma, and other types of cancer. The compound works by binding to DNA and inhibiting its replication, which leads to the death of cancer cells. Chlorambucil has several advantages for lab experiments, but it also has some limitations. Further research is needed to investigate the potential use of Chlorambucil in combination with other drugs, its immunosuppressive effects, and its potential side effects.
合成法
The synthesis of Chlorambucil involves the reaction between 4-(4-nitrophenyl)morpholine and 3-chloro-4-methoxybenzoyl chloride. The reaction takes place in the presence of anhydrous potassium carbonate and dimethylformamide. The product is then purified by recrystallization from ethanol. The yield of the synthesis process is around 50-60%.
科学的研究の応用
Chlorambucil has been extensively studied for its potential applications in cancer treatment. The compound has shown promising results in the treatment of leukemia, lymphoma, and other types of cancer. Chlorambucil works by binding to DNA and inhibiting its replication, which leads to the death of cancer cells. The compound has also been used in combination with other drugs to improve the efficacy of cancer treatment.
特性
製品名 |
1-(3-Chloro-4-methoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione |
|---|---|
分子式 |
C15H17ClN2O4 |
分子量 |
324.76 g/mol |
IUPAC名 |
1-(3-chloro-4-methoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H17ClN2O4/c1-21-13-3-2-10(8-11(13)16)18-14(19)9-12(15(18)20)17-4-6-22-7-5-17/h2-3,8,12H,4-7,9H2,1H3 |
InChIキー |
TWOJQOBGKXAALN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)Cl |
正規SMILES |
COC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)

![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B256237.png)
![8-thia-10,12,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),9,11-tetraen-16-amine](/img/structure/B256239.png)
![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)


![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)